molecular formula C7H6ClNO2 B1418064 3-Chloro-2-methoxyisonicotinaldehyde CAS No. 885167-89-5

3-Chloro-2-methoxyisonicotinaldehyde

Cat. No.: B1418064
CAS No.: 885167-89-5
M. Wt: 171.58 g/mol
InChI Key: AFHJJQSJJLRSNR-UHFFFAOYSA-N
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Description

3-Chloro-2-methoxyisonicotinaldehyde: is a synthetic compound belonging to the isonicotinaldehyde family. It is characterized by the presence of a chloro group at the third position, a methoxy group at the second position, and an aldehyde group at the fourth position on the pyridine ring. The molecular formula of this compound is C7H6ClNO2 , and its molecular weight is 171.58 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methoxyisonicotinaldehyde typically involves a reaction with manganese (IV) oxide in dichloromethane at 20°C. The product from the previous step is added to a solution of manganese (IV) oxide portionwise. The mixture is stirred at room temperature overnight.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-methoxyisonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols, often under basic conditions.

Major Products Formed:

    Oxidation: 3-Chloro-2-methoxyisonicotinic acid.

    Reduction: 3-Chloro-2-methoxyisonicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-methoxyisonicotinaldehyde has been used in a variety of scientific research applications, including:

    Organic Synthesis: As a reagent in the synthesis of complex organic molecules.

    Biochemical Studies: As a ligand in various biochemical and physiological studies.

    Catalysis: As a catalyst in enzymatic reactions.

    Pharmaceutical Research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-methoxyisonicotinaldehyde involves its interaction with specific molecular targets and pathways. As a ligand, it can bind to enzymes and receptors, modulating their activity. The presence of the chloro and methoxy groups can influence its binding affinity and specificity, leading to various biochemical effects.

Comparison with Similar Compounds

  • 2-Chloroisonicotinaldehyde
  • 4-Chloro-2-methoxyisonicotinaldehyde
  • 2-Methoxyisonicotinaldehyde

Comparison: 3-Chloro-2-methoxyisonicotinaldehyde is unique due to the specific positioning of the chloro and methoxy groups on the pyridine ring. This structural arrangement can influence its reactivity and binding properties compared to similar compounds. For example, the presence of the methoxy group at the second position can enhance its electron-donating properties, affecting its reactivity in substitution reactions.

Properties

IUPAC Name

3-chloro-2-methoxypyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-7-6(8)5(4-10)2-3-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHJJQSJJLRSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660572
Record name 3-Chloro-2-methoxypyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885167-89-5
Record name 3-Chloro-2-methoxy-4-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885167-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-methoxypyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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